![molecular formula C8H14S4 B14243114 Thiirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis- CAS No. 188829-92-7](/img/structure/B14243114.png)
Thiirane, 2,2'-[1,2-ethanediylbis(thiomethylene)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thiirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- is a sulfur-containing heterocyclic compound. It is characterized by its three-membered ring structure, which includes two carbon atoms and one sulfur atom. This compound is known for its high reactivity due to the ring strain associated with its three-membered ring structure .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Thiirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- can be synthesized through various methods. One common method involves the reaction of 2-chloromethylthiirane with 3,5-dibromo-4-nitropyrazole in the presence of bases such as potassium hydroxide (KOH) in an aqueous medium . This reaction leads to the formation of thietanylpyrazole as a result of thiirane-thietane rearrangement.
Industrial Production Methods
Industrial production methods for thiirane compounds often involve the use of thiourea supported by calcium carbonate (CaCO3) under oil bath conditions (60–70°C). This method is both environmentally friendly and practical .
Analyse Chemischer Reaktionen
Types of Reactions
Thiirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- undergoes various types of chemical reactions, including:
Oxidation: Thiiranes can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiiranes to thiols.
Substitution: Thiiranes can undergo nucleophilic substitution reactions, where nucleophiles attack the less substituted carbon atom.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as KOH, oxidizing agents like hydrogen peroxide (H2O2), and reducing agents such as lithium aluminum hydride (LiAlH4). Reaction conditions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted thiiranes .
Wissenschaftliche Forschungsanwendungen
Thiirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of sulfur-containing compounds.
Medicine: Thiirane compounds are being explored for their therapeutic potential in drug development.
Industry: Thiiranes are used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of thiirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- involves its high reactivity due to ring strain. This reactivity allows it to undergo various chemical reactions, including ring-opening reactions, isomerizations, and insertions. The molecular targets and pathways involved depend on the specific reaction and the conditions under which it is carried out .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to thiirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- include:
Aziridines: Nitrogen analogs of thiiranes.
Thietanes: Four-membered sulfur-containing heterocycles.
Uniqueness
Thiirane, 2,2’-[1,2-ethanediylbis(thiomethylene)]bis- is unique due to its three-membered ring structure, which imparts high reactivity and allows it to participate in a wide range of chemical reactions. This makes it a valuable intermediate in organic synthesis and a compound of interest in various scientific research applications .
Eigenschaften
CAS-Nummer |
188829-92-7 |
|---|---|
Molekularformel |
C8H14S4 |
Molekulargewicht |
238.5 g/mol |
IUPAC-Name |
2-[2-(thiiran-2-ylmethylsulfanyl)ethylsulfanylmethyl]thiirane |
InChI |
InChI=1S/C8H14S4/c1(9-3-7-5-11-7)2-10-4-8-6-12-8/h7-8H,1-6H2 |
InChI-Schlüssel |
SLQDZZGEPQYECP-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(S1)CSCCSCC2CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Diethyl [(4-bromo-2,5-dimethoxyphenyl)methyl]phosphonate](/img/structure/B14243033.png)
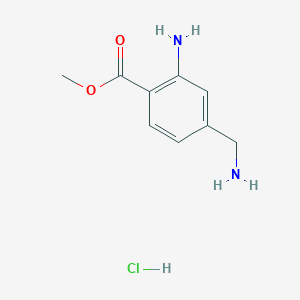
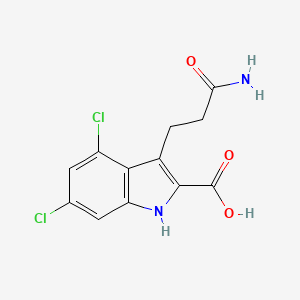


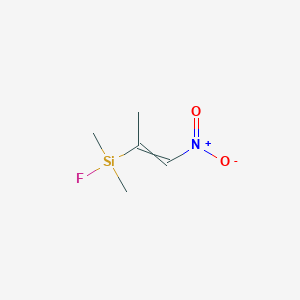
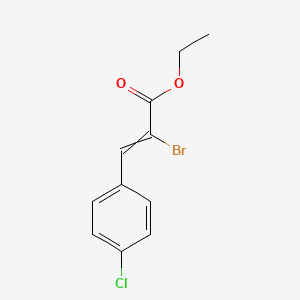
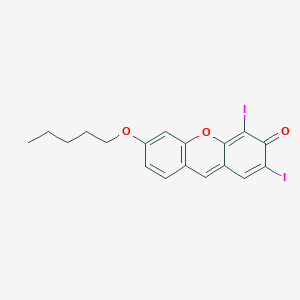
![3-Azabicyclo[3.2.0]hept-5-ene-2,7-dione](/img/structure/B14243090.png)
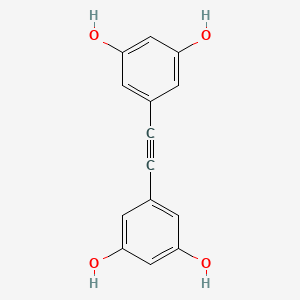
![1,3,4,6,9-Pentabromodibenzo[b,d]furan](/img/structure/B14243104.png)

![N-{(2S)-1-[(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-3-methyl-1-oxo-2-butanyl}-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B14243110.png)
![1-Methyl-2-[(prop-1-yn-1-yl)selanyl]benzene](/img/structure/B14243116.png)
